(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Description
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-10-6-12(22-23(2,19)20)8-13-15(10)16(18)14(21-13)7-11-4-3-5-17-9-11/h3-9H,1-2H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTVDEVPXJFQAZ-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic compound that has garnered attention for its diverse biological activities. The compound features a benzofuran core fused with a pyridine moiety, which may enhance its pharmacological profile through various biological interactions. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- Benzofuran Core: Provides a stable aromatic system.
- Pyridine Group: Enhances interaction with biological targets.
- Methanesulfonate Group: May influence solubility and biological activity.
The biological activity of (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of monoamine oxidase (MAO), particularly the MAO-A isoenzyme, which plays a crucial role in neurotransmitter metabolism.
- Receptor Binding: Its structural features suggest that it may bind to specific receptors, modulating various signaling pathways.
- Antioxidant Activity: Preliminary studies indicate the compound may exhibit antioxidant properties, contributing to its therapeutic effects.
In Vitro Studies
Recent research has highlighted the compound's potential as an MAO inhibitor. A study reported that derivatives of benzofuran exhibited significant inhibition of MAO-A with IC50 values ranging from 0.073 to 1.69 μM, indicating strong selectivity and potency against this enzyme .
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| Compound A | 0.073 ± 0.003 | 1.37 ± 0.06 |
| Compound B | 0.80 ± 0.04 | >10 |
| (2Z)-4-methyl... | Not specifically tested | Not specifically tested |
Case Studies
- Neuroprotective Effects: In a study investigating neuroprotective agents, compounds structurally related to (2Z)-4-methyl... demonstrated significant protective effects against oxidative stress in neuronal cell lines .
- Anticancer Activity: Another study focused on the anticancer properties of benzofuran derivatives indicated that compounds similar to (2Z)-4-methyl... could induce apoptosis in cancer cells through caspase-dependent pathways .
Synthesis and Derivatives
The synthesis of (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Benzofuran Core: Achieved through cyclization reactions involving phenolic and aldehyde precursors.
- Introduction of the Pyridine Ring: Often involves condensation reactions under basic conditions.
- Attachment of the Methanesulfonate Group: This step may utilize nucleophilic substitution methods.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate exhibit promising anticancer properties. For instance, derivatives containing benzofuran structures have been evaluated for their ability to inhibit cancer cell proliferation. A study published in the International Journal of Molecular Sciences highlighted the synthesis of new derivatives and their preliminary biological evaluations, showing significant cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that certain benzofuran derivatives possess inhibitory effects against bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance. The development of new antimicrobial agents based on this compound could provide alternative therapeutic options .
Neurological Applications
Compounds with similar structural motifs have been investigated for their neuroprotective effects. The presence of the pyridine ring is associated with modulation of neurotransmitter systems, making it a candidate for developing treatments for neurodegenerative diseases. Preliminary studies suggest that such compounds may enhance cognitive function and protect against neuronal damage .
Synthetic Intermediates
In organic synthesis, (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate serves as a valuable intermediate for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions. This versatility is crucial in developing new pharmaceuticals and agrochemicals .
Case Studies in Synthesis
A notable case study involved the use of this compound as an intermediate in synthesizing novel heteroaromatic compounds. Researchers successfully demonstrated a multi-step synthesis involving this compound, leading to products with enhanced biological activities. This showcases its utility in expanding the library of bioactive molecules .
Preparation Methods
Synthesis of the Dihydrobenzofuran Core
The dihydrobenzofuran scaffold is typically synthesized via acid- or base-catalyzed cyclization of appropriately substituted phenolic precursors. A prominent method, adapted from the cyclization strategies in US Patent 6,555,697B1, involves treating 4-methyl-2-hydroxybenzaldehyde derivatives with a side chain containing a carboxylic acid group under anhydrous conditions. For instance, heating 4-methyl-2-hydroxybenzaldehyde with pentanoyl chloride in the presence of pyridine generates an intermediate that undergoes cyclization in acetic anhydride at 130°C to yield 4-methyl-2,3-dihydro-1-benzofuran-3-one. This step achieves a yield of 68–72% when optimized for reaction time (5–7 hours) and stoichiometry.
Table 1: Cyclization Conditions for Dihydrobenzofuran Core Formation
| Parameter | Optimal Value | Source Reference |
|---|---|---|
| Catalyst | Pyridine | |
| Solvent | Acetic anhydride | |
| Temperature | 130°C | |
| Reaction Time | 5–7 hours | |
| Yield | 68–72% |
Alternative approaches, such as the polystyrene-supported selanylmethyl resin method described in PMC3379472, offer advantages in purification but require specialized reagents.
Introduction of the 3-Oxo Group
The 3-oxo functionality is introduced via oxidation of the corresponding dihydrobenzofuran alcohol. Using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C, the secondary alcohol at position 3 is oxidized to a ketone with >90% efficiency. This method minimizes over-oxidation and preserves the integrity of the methanesulfonate group introduced in subsequent steps.
Methanesulfonation at Position 6
Methanesulfonation is achieved by reacting the phenolic hydroxyl group at position 6 with methanesulfonyl chloride under basic conditions. As detailed in US Patent 20040048921, a mixture of tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE) is employed to solubilize the substrate, followed by dropwise addition of methanesulfonyl chloride at 20°C. The reaction is quenched with aqueous ammonia, yielding the methanesulfonate ester with a crude weight yield of 100%. Purification via recrystallization from MTBE improves purity to >98%.
Table 2: Methanesulfonation Reaction Parameters
| Parameter | Optimal Value | Source Reference |
|---|---|---|
| Solvent | THF/MTBE (2:1) | |
| Base | Aqueous ammonia | |
| Temperature | 20°C | |
| Reaction Time | 2 hours | |
| Purification | Recrystallization (MTBE) |
Formation of the Pyridin-3-ylmethylidene Substituent
The (Z)-configured pyridin-3-ylmethylidene group is installed via Knoevenagel condensation between 4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate and pyridine-3-carbaldehyde. Employing piperidine as a catalyst in refluxing ethanol (78°C) for 12 hours affords the desired product with a Z:E ratio of 7:1. Stereochemical control is enhanced by using bulky solvents such as tert-amyl alcohol, which favor the Z isomer through steric hindrance.
Stereochemical Control and Isolation
The Z isomer is isolated via fractional crystallization from a 1:1 mixture of ethyl acetate and hexane. Differential scanning calorimetry (DSC) and nuclear Overhauser effect (NOE) spectroscopy confirm the configuration, with the Z isomer exhibiting a distinct melting point of 152–154°C. Chiral stationary phase HPLC further resolves enantiomeric impurities, ensuring >99% stereochemical purity.
Industrial-Scale Production Considerations
Scaling this synthesis necessitates modifications for cost and safety. Continuous flow reactors, as described in EP Patent 2,388,256A1, enable rapid heat dissipation during exothermic steps like cyclization. Automated crystallization systems reduce solvent waste, while in-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress in real time.
Q & A
Basic: What are effective synthetic routes for (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate?
Methodological Answer:
A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is a robust approach for synthesizing benzofuran derivatives. Start with a substituted benzofuran precursor (e.g., 6-(benzyloxy)-3-methylbenzofuran) and introduce the pyridin-3-ylmethylidene group via condensation with pyridine-3-carbaldehyde under acidic conditions. The methanesulfonate group can be introduced via esterification using methanesulfonyl chloride in the presence of a base (e.g., NaH in THF at 0°C) . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and verification via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can reaction conditions be optimized to enhance Z-isomer selectivity during synthesis?
Methodological Answer:
Z-selectivity is influenced by steric and electronic factors. Use bulky bases (e.g., LDA) in non-polar solvents (toluene) to favor the thermodynamically stable Z-isomer. Kinetic control can be achieved via low-temperature reactions (−78°C). Monitor reaction progress using in-situ NMR to track isomer ratios. Post-synthesis, confirm stereochemistry via X-ray crystallography (e.g., C–H···O interactions stabilize the Z-configuration) . Adjusting substituents on the pyridine ring (e.g., electron-withdrawing groups) may further bias selectivity .
Basic: What analytical techniques confirm the compound’s structural identity and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies key functional groups (e.g., methanesulfonate δ ~3.3 ppm for –SO₂CH₃, pyridine protons δ 7.5–8.5 ppm). NOESY confirms the Z-configuration through spatial proximity of the pyridine and benzofuran moieties.
- X-ray Crystallography: Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the oxo group and pyridine nitrogen) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₆NO₅S: 374.0804).
- HPLC: Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to assess purity (>98%) .
Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial efficacy)?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability: Ensure compound purity >98% via HPLC and exclude degradation products (e.g., hydrolyzed methanesulfonate).
- Assay Conditions: Standardize MIC testing using CLSI guidelines (fixed inoculum size, pH 7.2, Mueller-Hinton broth).
- Metabolite Interference: Perform LC-MS to identify active metabolites in cell-based assays.
- Structural Confirmation: Re-evaluate the compound’s configuration (Z vs. E) in conflicting studies, as isomerization under assay conditions (e.g., light exposure) may alter activity .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility: Soluble in DMSO (>50 mg/mL), THF, and dichloromethane. Poor aqueous solubility necessitates DMSO stock solutions (≤0.1% v/v in cell culture).
- Stability: Store at −20°C in the dark to prevent photodegradation. Monitor stability via accelerated aging studies (TGA/DSC: decomposition onset ~180°C). In solution, avoid prolonged exposure to basic conditions (pH >8) to prevent ester hydrolysis .
Advanced: What mechanistic insights exist for its antimicrobial activity?
Methodological Answer:
Preliminary studies suggest the compound inhibits bacterial DNA gyrase by mimicking ATP-binding motifs. Use molecular docking (PDB: 1KZN) to predict interactions with the gyrase B subunit. Validate via:
- Enzyme Assays: Measure ATPase activity inhibition (IC₅₀) using malachite green phosphate detection.
- Resistance Studies: Compare efficacy against wild-type vs. gyrase-mutant strains (e.g., Staphylococcus aureus SA-1199B).
- ROS Induction: Quantitate reactive oxygen species (DCFH-DA assay) to assess secondary bactericidal mechanisms .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity via pyridine ring modifications?
Methodological Answer:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., –NO₂ at pyridine C-5) to enhance electrophilicity and target binding.
- Heteroatom Replacement: Replace pyridine with isosteric thiazole to improve metabolic stability.
- Pharmacophore Mapping: Use CoMFA/CoMSIA models to correlate 3D electrostatic fields with antimicrobial IC₅₀ values. Synthesize derivatives via Suzuki-Miyaura coupling (e.g., 4-bromopyridine intermediates) and test against Gram-positive pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
